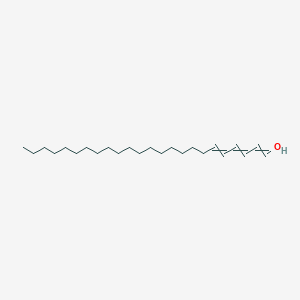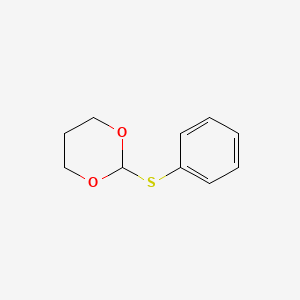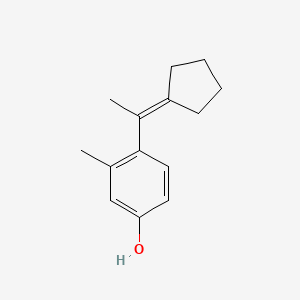
4-(1-Cyclopentylideneethyl)-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Cyclopentylideneethyl)-3-methylphenol is an organic compound with a unique structure that includes a cyclopentylidene group attached to an ethyl chain, which is further connected to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopentylideneethyl)-3-methylphenol typically involves the reaction of cyclopentanone with an appropriate phenol derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include cyclopentanone, phenol derivatives, and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving high temperatures and pressures to accelerate the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Cyclopentylideneethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyclopentylidene group can be reduced to form cyclopentyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve the desired substitution.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopentyl derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Cyclopentylideneethyl)-3-methylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Cyclopentylideneethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopentylidene group may influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Cyclopentylideneethyl)-3-methoxyphenol
- 4-(1-Cyclopentylideneethyl)-3-ethylphenol
- 4-(1-Cyclopentylideneethyl)-3-chlorophenol
Uniqueness
4-(1-Cyclopentylideneethyl)-3-methylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentylidene group and the methyl substitution on the phenol ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
116217-91-5 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
4-(1-cyclopentylideneethyl)-3-methylphenol |
InChI |
InChI=1S/C14H18O/c1-10-9-13(15)7-8-14(10)11(2)12-5-3-4-6-12/h7-9,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
TURCKSCQBBKTLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C(=C2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
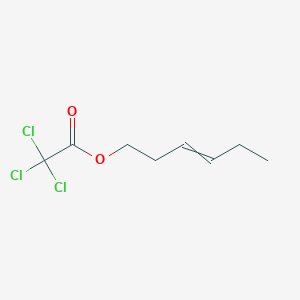
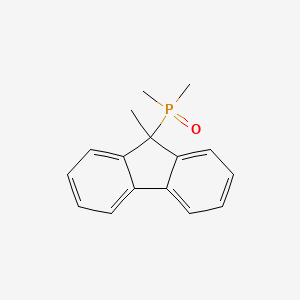
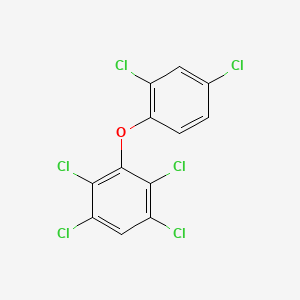
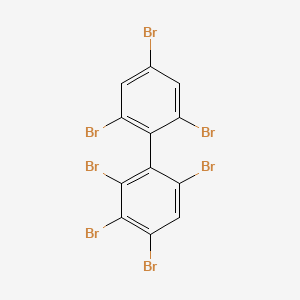
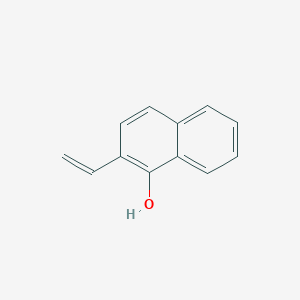

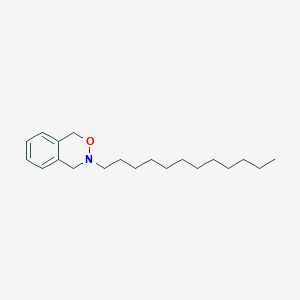
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
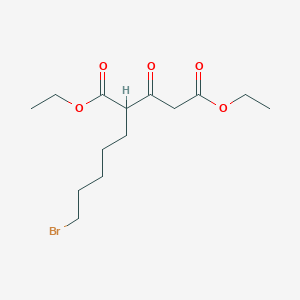
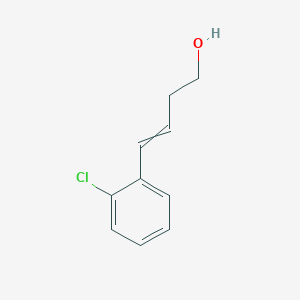
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
